N-(4-ethoxyphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide
Description
N-(4-ethoxyphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 4-fluorobenzoyl group at the 1-position of the piperidine ring and a 4-ethoxyphenyl substituent attached via the amide nitrogen. This structure positions it within a class of compounds explored for therapeutic applications, including kinase inhibition, antiviral activity, and anti-angiogenic effects . Its design leverages substituent modifications to optimize physicochemical properties and target binding, as seen in related analogs .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-2-27-19-9-7-18(8-10-19)23-20(25)15-11-13-24(14-12-15)21(26)16-3-5-17(22)6-4-16/h3-10,15H,2,11-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVFGKGQQIOMLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-ethoxyphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethoxyphenyl group: This step might involve nucleophilic substitution reactions where an ethoxyphenyl group is introduced to the piperidine ring.
Addition of the fluorobenzoyl group: This can be done through acylation reactions using fluorobenzoyl chloride or similar reagents.
Formation of the carboxamide group: This step might involve the reaction of the intermediate compound with an amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions might target the carbonyl group in the fluorobenzoyl moiety, potentially forming alcohol derivatives.
Substitution: The compound can undergo various substitution reactions, especially at the aromatic rings, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of “N-(4-ethoxyphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide” would depend on its specific interactions with molecular targets. This might involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The 4-fluorobenzoyl group in the target compound may enhance metabolic stability compared to sulfonyl groups (e.g., 2,4-dichlorophenylsulfonyl in ), which are bulkier and more polar.
- Bioisosteric Replacements : Pyridine-3-sulfonyl () and oxazolylmethyl () groups demonstrate how heterocyclic moieties can modulate target engagement and solubility.
Physicochemical and Spectroscopic Data
While explicit data for the target compound are unavailable, comparisons with analogs reveal trends:
Biological Activity
N-(4-ethoxyphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H23FN2O3
- IUPAC Name : this compound
- SMILES Representation : CCOc(cc1)ccc1NC(C(CC1)CCN1C(c(cc1)ccc1F)=O)=O
The compound features a piperidine ring, an ethoxyphenyl group, and a fluorobenzoyl moiety, which contribute to its unique chemical reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its structural components allow it to interact with various molecular targets involved in cancer progression.
- Anti-Angiogenic Activity : The compound has shown efficacy in inhibiting angiogenesis, which is crucial for tumor growth. Studies using the chick chorioallantoic membrane (CAM) model demonstrated significant reductions in blood vessel formation when treated with this compound .
- DNA Cleavage : In vitro assays have indicated that this compound can bind to DNA and induce cleavage, suggesting potential applications in cancer therapy by targeting DNA integrity .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction could lead to altered signaling pathways associated with cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, leading to apoptosis.
Comparative Biological Activity
To contextualize the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Anticancer Activity | Anti-Angiogenic Activity | DNA Cleavage |
|---|---|---|---|
| Compound A | Moderate | Yes | Yes |
| Compound B | High | Moderate | No |
| This compound | High | Yes | Yes |
Case Studies and Research Findings
- Anti-Angiogenic Studies : In a study utilizing the CAM model, this compound significantly inhibited the formation of new blood vessels, demonstrating its potential as an anti-cancer agent .
- DNA Binding Assays : The compound was tested for its ability to bind DNA and induce cleavage. The results showed differential migration patterns in gel electrophoresis, indicating effective binding and cleavage capabilities .
- Pharmacological Screening : Screening assays have identified this compound as a promising candidate for further development as a therapeutic agent against various cancers due to its multifaceted biological activities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
